3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenyl-1H-1,2,3-triazolyl group, and an oxadiazole ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,3-Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an oxidizing agent.
Coupling of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, which involves the use of a boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound has shown promise as a potential therapeutic agent. Studies have explored its use in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications.
Properties
CAS No. |
919117-54-7 |
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Molecular Formula |
C16H10BrN5O |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10BrN5O/c17-12-8-6-11(7-9-12)15-18-16(23-20-15)14-10-22(21-19-14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
PGHQQPXHGCPTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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